molecular formula C12H14N2O B041549 2-(3,4-dimethylphenyl)-5-methyl-1H-pyrazol-3(2H)-one CAS No. 277299-70-4

2-(3,4-dimethylphenyl)-5-methyl-1H-pyrazol-3(2H)-one

Cat. No. B041549
M. Wt: 202.25 g/mol
InChI Key: HBWBJCSXUJIDGN-UHFFFAOYSA-N
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Description

Pyrazole derivatives are of significant interest in organic chemistry due to their wide range of biological activities and applications in pharmaceutical chemistry. The compound "2-(3,4-dimethylphenyl)-5-methyl-1H-pyrazol-3(2H)-one" falls into this category, with potential relevance in various chemical reactions and properties due to its unique structure.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the cyclization of hydrazines with diketones or the reaction of enones with hydrazines. For example, the synthesis of 1,3,5-triphenyl-2-pyrazolines was achieved by reacting 1,3-diphenyl-2-propene-1-one with phenyl hydrazine hydrochloride (Prasad et al., 2005). Similar methodologies could be applied to synthesize the compound , adjusting the starting materials to include the specific substituents.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be elucidated using spectroscopic methods such as NMR, IR, and X-ray crystallography. For instance, the structural characterization and Hirshfeld surface analysis of a novel pyrazole derivative were performed to confirm its structure and analyze intermolecular interactions (Kumara et al., 2018).

Scientific Research Applications

Pyrazole Derivatives in Medicinal Chemistry

Pyrazole derivatives, including structures like 2-(3,4-dimethylphenyl)-5-methyl-1H-pyrazol-3(2H)-one, are recognized for their significant role in medicinal chemistry due to their diverse biological activities. A review highlights the synthesis of pyrazole heterocycles, emphasizing their importance as pharmacophores in biologically active compounds. These derivatives exhibit a wide range of biological activities such as anticancer, analgesic, anti-inflammatory, and antimicrobial effects, among others. The study also discusses various synthetic strategies for creating pyrazole-based heterocyclic systems, contributing valuable insights for designing more active biological agents (Dar & Shamsuzzaman, 2015).

Pyrazole-based Heterocycles in Synthesis

The chemistry of pyrazole derivatives extends beyond medicinal applications, serving as a privileged scaffold in the synthesis of various heterocyclic compounds. Another review articulates the reactivity of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-one and its derivatives, illustrating their utility as building blocks for creating heterocyclic compounds like pyrazolo-imidazoles and spiropyridines. This highlights the potential of pyrazole derivatives in synthetic chemistry, providing a foundation for future innovative transformations (Gomaa & Ali, 2020).

Pyrazole Compounds in Catalysis

The applicability of pyrazole derivatives extends to catalysis, where they are used in the synthesis of complex molecules. A review on the synthesis of 5H-pyrano[2,3-d]pyrimidine-2-ones/2,4-diones emphasizes the use of hybrid catalysts, including pyrazole derivatives, in facilitating multi-component reactions. This showcases the role of pyrazole compounds in enhancing the efficiency and selectivity of synthetic pathways, thereby contributing to the advancement of pharmaceutical and medicinal industries (Parmar, Vala, & Patel, 2023).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It includes information on safe handling and storage procedures, as well as measures to be taken in case of exposure or accidents.


Future Directions

This could involve potential applications or uses of the compound, areas of research that could be explored based on its properties, or ways in which its synthesis or analysis could be improved.


Please note that the availability of this information depends on the extent to which the compound has been studied. For a novel or less-known compound, some or all of this information may not be available. In such cases, experimental studies would be needed to obtain this information.


properties

IUPAC Name

2-(3,4-dimethylphenyl)-5-methyl-1H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-8-4-5-11(6-9(8)2)14-12(15)7-10(3)13-14/h4-7,13H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBWBJCSXUJIDGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C=C(N2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90471326
Record name 2-(3,4-Dimethylphenyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-dimethylphenyl)-5-methyl-1H-pyrazol-3(2H)-one

CAS RN

277299-70-4
Record name 1-(3,4-Dimethylphenyl)-3-methyl-3-pyrazolin-5-one
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Record name 2-(3,4-Dimethylphenyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3,4-Dimethylphenyl)-1,2-dihydro-5-methyl-3H-pyrazol-3-one
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Record name 1-(3,4-Dimethylphenyl)-3-methyl-3-pyrazolin-5-one
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Synthesis routes and methods I

Procedure details

A solution of 3,4-dimethylphenylhydrazine (7.3 g; 0.053 mol.) and ethyl acetoacetate (6.9 g; 0.053 mol.) in glacial acetic acid (50.0 mL) was stirred and heated at 100° for 24h. The solvent was evaporated and the product purified by chromatography (silica gel, 50% ethyl acetate/hexanes) to afford the title compound (16.8 g; 64%). MS(ES) m/z 203 [M+H].
Quantity
7.3 g
Type
reactant
Reaction Step One
Quantity
6.9 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
64%

Synthesis routes and methods II

Procedure details

A solution of 3,4-dimethylphenylhydrazine hydrochloride (17.7 g; 0.1 mol.), ethyl acetoacetate (13.0 g; 0.1 mol.) and sodium acetate (8.2 g; 0.1 mol.) in glacial acetic acid; (250 mL) was stirred and heated under reflux for 24 h.
Quantity
17.7 g
Type
reactant
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step Two
Quantity
8.2 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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